Patent Blue V sodium
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Overview
Description
Patent Blue V sodium, also known as Sulfan Blue, is a synthetic triphenylmethane dye. It is primarily used as a biological stain and a food colorant. The compound is characterized by its vibrant blue color in alkaline conditions and orange hue in acidic conditions .
Mechanism of Action
Target of Action
Patent Blue V Sodium, also known as Sulfan Blue, is primarily used as a biological stain and a physiological tracer . It is used in the field of biology and medicine to demonstrate hemoglobin and to study the movement of fluid within the kidney . In medical applications, it is used to label lymphatic vessels, arterial territories, and lymph nodes prior to biopsy in some cancers .
Mode of Action
The specific binding of Patent Blue V allows it to freely travel in the breast lymphatics and allows staging with a less invasive alternative . It forms a complex with albumin, which is picked up by regional afferent lymphatics to identify sentinel lymph nodes . A sentinel lymph node is the first lymph node in a chain or group of lymph nodes that cancer is most likely to spread to .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to its role as a physiological tracer. It is used to study the movement of fluid within the kidney . .
Pharmacokinetics
It is known that the compound is used for marking lymphatic vessels and arterial territories, as well as for sentinel lymph node identification prior to biopsy in patients with operable breast cancer and clinically negative lymph nodes in combination with a radiotracer .
Result of Action
The administration of Patent Blue V has been reported to cause hypersensitivity reactions in approximately 1% of the patients . It also presents a localized blue coloration which has made Patent Blue V a sensitive and specific option for the detection of micrometastatic cancer in lymph nodes .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the color of the dye is pH-dependent. In aqueous solution, its color will vary from a deep blue in alkaline or weakly acidic medium to a yellow–orange in stronger acidic conditions . This property makes it useful as a pH indicator for the range 0.8–3.0 . Furthermore, the structure of Patent Blue V is also redox-sensitive, changing from a reduced yellow form to an oxidized red form in solution .
Biochemical Analysis
Biochemical Properties
Patent Blue V sodium interacts with various biomolecules in its applications. For instance, it is used as a stain in pharmacology, indicating its interaction with proteins and enzymes involved in these processes
Cellular Effects
It is known that this compound is used as a physiological tracer, suggesting that it may have some influence on cell function .
Molecular Mechanism
It is known that this compound is a biological stain used for the demonstration of hemoglobin , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules.
Temporal Effects in Laboratory Settings
It is known that this compound is used as a physiological tracer , suggesting that it may have long-term effects on cellular function.
Dosage Effects in Animal Models
It is known that the maximum safe feed concentration of Patent Blue V is 250 mg/kg complete feed for non food-producing animals .
Metabolic Pathways
It is known that this compound is a biological stain used for the demonstration of hemoglobin , suggesting that it may interact with enzymes or cofactors involved in these pathways.
Transport and Distribution
It is known that this compound is used as a physiological tracer , suggesting that it may interact with transporters or binding proteins and have effects on its localization or accumulation.
Subcellular Localization
It is known that this compound is used as a physiological tracer , suggesting that it may be directed to specific compartments or organelles.
Preparation Methods
Patent Blue V sodium is synthesized through a series of chemical reactions involving the condensation of diethylaminobenzaldehyde with benzaldehyde derivatives. The reaction typically occurs in the presence of a strong acid, such as sulfuric acid, which acts as a catalyst. The resulting product is then sulfonated to increase its solubility in water . Industrial production methods often involve large-scale batch processes to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Patent Blue V sodium undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized to form different colored compounds, depending on the conditions.
Reduction: It can be reduced to a colorless leuco form, which can revert to the original dye upon oxidation.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium dithionite. Major products formed from these reactions include different colored derivatives and leuco forms of the dye .
Scientific Research Applications
Patent Blue V sodium has a wide range of applications in scientific research:
Chemistry: It is used as a pH indicator due to its color change properties in different pH conditions.
Medicine: In oncological surgeries, this compound is used as a marker dye for accurate excision of lymph nodes.
Industry: The dye is used in the textile and food industries for coloring products.
Comparison with Similar Compounds
Patent Blue V sodium is unique due to its specific binding properties and vibrant color changes under different pH conditions. Similar compounds include:
Brilliant Blue FCF: Another triphenylmethane dye used in food coloring and biological staining.
Allura Red AC: A synthetic dye used in the food industry.
Sunset Yellow FCF: A synthetic dye used in food and pharmaceutical industries.
These compounds share similar applications but differ in their chemical structures and specific uses.
Properties
CAS No. |
20262-76-4 |
---|---|
Molecular Formula |
C27H32N2NaO7S2+ |
Molecular Weight |
583.7 g/mol |
IUPAC Name |
sodium;2-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-4-hydroxy-5-sulfobenzenesulfonate |
InChI |
InChI=1S/C27H32N2O7S2.Na/c1-5-28(6-2)21-13-9-19(10-14-21)27(20-11-15-22(16-12-20)29(7-3)8-4)23-17-24(30)26(38(34,35)36)18-25(23)37(31,32)33;/h9-18H,5-8H2,1-4H3,(H2-,30,31,32,33,34,35,36);/q;+1 |
InChI Key |
PMLFOMWMYRKZRF-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC(=C(C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+] |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC(=C(C=C3S(=O)(=O)[O-])S(=O)(=O)O)O.[Na+] |
20262-76-4 | |
physical_description |
Dark blue powder or granules |
Synonyms |
(4-(alpha-(p-(diethylamino)phenyl)-2,4-disulfobenzylidene)-2,5-cyclohexadien-1-ylidene)diethylammonium hydroxide inner salt sodium salt acid blue 1 acid blue 3 alphazurine 2G bleu patent V blue patent violet Blue URS Blue VRS C.I. acid blue 1 C.I. acid blue 3 disulfine blue disulphine blue ethanaminium, n-(4-((4-(diethylamino)phenyl)(2,4-disulfophenyl)methylene)-2,5-cyclohexadien-1-ylidene)-n-ethyl-, hydroxide, inner salt, sodium salt patent blue V patent blue violet sodium 4-((4-(diethylamino)phenyl)(4-(diethyliminio)cyclohexa-2,5-dien-1-ylidene)methyl)benzene-1,3-disulphonate sulfan blue sulphan blue |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can Patent Blue V sodium be used to study drug release from lipid formulations?
A1: Yes, this compound serves as a useful model drug compound in in vitro release (IVR) assays for pharmaceutical lipid formulations. [] Researchers incorporated it into a lipid formulation composed of phosphatidylcholine (PC) and glycerol dioleate (GDO). Upon injection into a buffered saline solution, this formulation self-assembles into liquid crystal structures, entrapping the dye. The dye's release, accelerated by lipase-mediated lipid degradation, can then be monitored spectrophotometrically. [] This allows researchers to study factors impacting drug release from these types of formulations.
Q2: Beyond drug delivery, are there other applications for this compound in research?
A2: this compound plays a crucial role in validating targeting accuracy for Magnetic Resonance-guided High Intensity Focused Ultrasound (MRgHIFU). [] Researchers create a trackable "ballistic target" by injecting a mixture of this compound and a gadolinium-based contrast agent into tissue. Subsequent RF coagulation traps this mixture, creating a marker detectable by both MRI and histological staining. This marker then serves as a reference point to evaluate the precision of MRgHIFU ablation, ensuring the thermal lesion is accurately centered on the target. []
Q3: What is the environmental fate of this compound and are there methods to break it down?
A3: this compound can undergo photocatalytic degradation when exposed to UV light in the presence of a photocatalyst like titanium dioxide (TiO2). [] This process effectively breaks down the dye into smaller, less harmful byproducts. [] Researchers utilize techniques like HPLC-MS to identify these intermediate compounds and understand the degradation pathway, ultimately assessing the effectiveness of this method for decontaminating water containing the dye. []
Q4: How does the concentration of this compound affect its degradation kinetics?
A4: Studies reveal that the degradation of this compound follows the Langmuir-Hinshelwood kinetic model. [] This model suggests that at higher initial dye concentrations, the rate of degradation is initially faster. [] This is likely due to increased interaction between the dye molecules and the photocatalyst surface at higher concentrations.
Q5: Are there any safety concerns regarding the use of this compound in medical applications?
A5: While generally considered safe for specific medical applications, a case report highlights the potential for severe iatrogenic intoxication with this compound. [] Details about the specific case are limited in the abstract, emphasizing the importance of careful administration and monitoring.
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